molecular formula C13H17NO3 B4108390 N-allyl-2-(4-methoxyphenoxy)propanamide

N-allyl-2-(4-methoxyphenoxy)propanamide

Cat. No. B4108390
M. Wt: 235.28 g/mol
InChI Key: ZYDSUOIBFDBWCY-UHFFFAOYSA-N
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Description

N-allyl-2-(4-methoxyphenoxy)propanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMPP and is a member of the amide family. The purpose of

Scientific Research Applications

N-allyl-2-(4-methoxyphenoxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
In agriculture, N-allyl-2-(4-methoxyphenoxy)propanamide has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of certain weeds while being safe for use on crops.
In material science, N-allyl-2-(4-methoxyphenoxy)propanamide has been studied for its potential use in the synthesis of polymers and other materials. Its unique chemical structure makes it a promising candidate for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-allyl-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to have analgesic and anti-inflammatory effects. It has also been shown to be safe for use in animals, with no significant toxic effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-(4-methoxyphenoxy)propanamide is its versatility. It has been shown to have potential applications in various fields, making it a promising candidate for further research. However, one of the limitations of this compound is its low yield during the synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are a number of future directions for research on N-allyl-2-(4-methoxyphenoxy)propanamide. One area of interest is its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Further research is needed to determine its efficacy in vivo and its potential use in combination with other anticancer agents.
Another area of interest is its potential use as a herbicide. Further research is needed to determine its effectiveness on a wider range of weeds and crops, as well as its potential environmental impact.
In material science, N-allyl-2-(4-methoxyphenoxy)propanamide has potential applications in the synthesis of polymers and other materials. Further research is needed to explore its potential use in this field and to develop new materials with unique properties.
Conclusion:
N-allyl-2-(4-methoxyphenoxy)propanamide is a versatile compound with potential applications in various fields, including medicine, agriculture, and material science. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and limitations.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-9-14-13(15)10(2)17-12-7-5-11(16-3)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDSUOIBFDBWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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